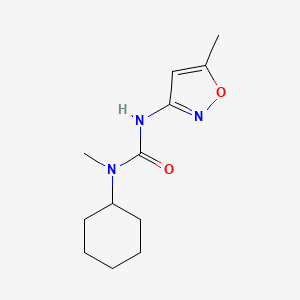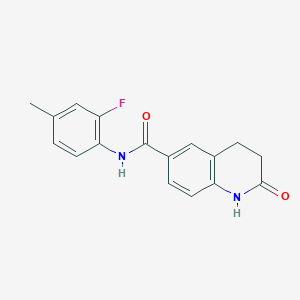
N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide, also known as MPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPT belongs to the class of thiophene derivatives, which are widely used in the synthesis of organic materials, such as conducting polymers, OLEDs, and solar cells. Additionally, we will list future directions for MPPT research.
科学研究应用
N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry. N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has been used as a building block in the synthesis of conducting polymers, which have applications in electronic devices, such as transistors, sensors, and solar cells. N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has also been investigated for its potential use in OLEDs, which are used in displays and lighting applications.
In medicinal chemistry, N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has been studied for its potential as a drug candidate for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of these diseases.
作用机制
The mechanism of action of N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has been shown to inhibit the production of reactive oxygen species (ROS) and to upregulate antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has potent antioxidant and anti-inflammatory properties. N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has been shown to protect cells from oxidative stress-induced damage and to reduce inflammation in various cell types. In vivo studies have shown that N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide can improve cognitive function and reduce oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has also been shown to have low toxicity in vitro and in vivo. However, N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous environments. Additionally, N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has not been extensively studied for its pharmacokinetics and pharmacodynamics, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide research. One direction is to investigate the potential of N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide as a drug candidate for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide and to optimize its pharmacokinetics and pharmacodynamics. Another direction is to explore the use of N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide in organic electronics and optoelectronics. N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has shown promise as a building block in the synthesis of conducting polymers and OLEDs, and further studies are needed to optimize its properties for these applications. Finally, future studies could investigate the potential of N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide in other fields, such as agriculture and environmental remediation.
合成方法
The synthesis of N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide involves the reaction between 2-methyl-6-propan-2-ylphenol and thiophene-3-carboxylic acid chloride in the presence of a base catalyst. The resulting product is then purified by recrystallization to obtain N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide in high yield and purity. The synthesis of N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide has been optimized by various researchers to improve its efficiency and yield.
属性
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-10(2)13-6-4-5-11(3)14(13)16-15(17)12-7-8-18-9-12/h4-10H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSCVIWVMRYIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B7455759.png)
![3-{[(3-Methyl-1,2-Oxazol-5-Yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B7455764.png)
![ethyl 4-[2-(difluoromethoxy)phenyl]-6-[(4-methoxycarbonylpiperidin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455772.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7455781.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylquinoline-4-carboxamide](/img/structure/B7455789.png)
![1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B7455790.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455797.png)





